molecular formula C22H21NOS B5830178 N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide

N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5830178
M. Wt: 347.5 g/mol
InChI Key: QWBDTPAJYGYUSV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTB is a benzamide derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to increase the acetylation of histones, leading to changes in gene expression. In livestock, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to improve growth performance and feed efficiency by increasing feed intake and nutrient utilization.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has some limitations, including its toxicity and potential side effects. Careful handling and purification are required to ensure the safety of researchers working with N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide.

Future Directions

There are several future directions for N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide research. One area of interest is the development of N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide analogs with improved properties, such as increased potency and selectivity. Another area of interest is the study of the mechanism of action of N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide in more detail to understand its effects on various biochemical pathways. Furthermore, the potential applications of N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide in other fields, such as material science and energy storage, should be explored.

Synthesis Methods

N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoyl chloride with thiophenol in the presence of a base, followed by the reaction of the resulting product with benzylamine. Another method involves the reaction of 2,3-dimethylbenzoic acid with thionyl chloride to form 2,3-dimethylbenzoyl chloride, which is then reacted with thiophenol and benzylamine to produce N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide. The synthesis of N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide requires careful handling and purification to obtain a high yield of pure product.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been used as a feed additive for livestock to improve their growth performance and feed efficiency. In material science, N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-16-7-6-10-21(17(16)2)23-22(24)19-13-11-18(12-14-19)15-25-20-8-4-3-5-9-20/h3-14H,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBDTPAJYGYUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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